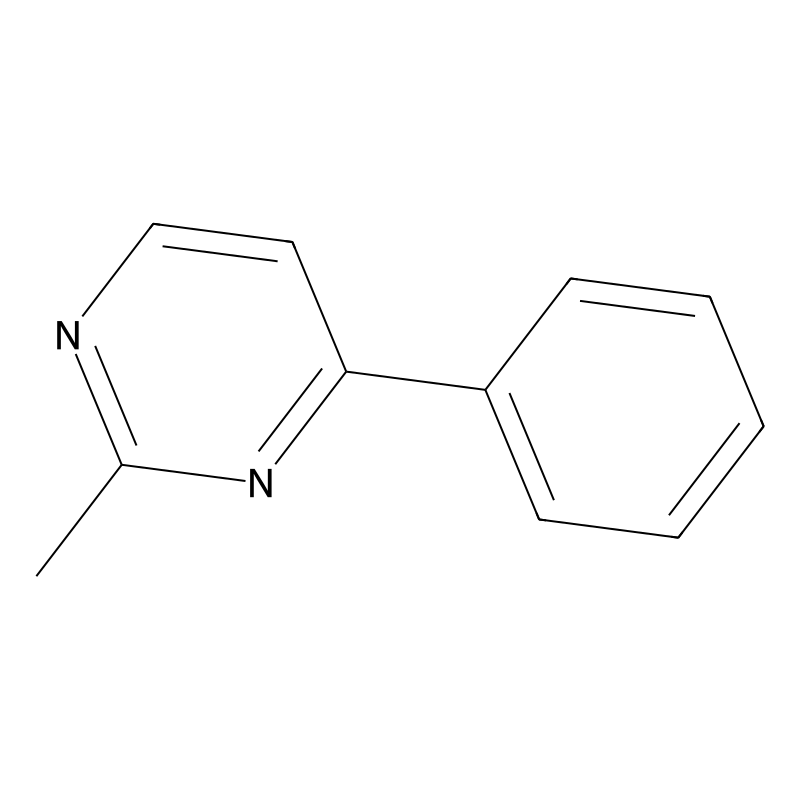

2-Methyl-4-phenylpyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-4-phenylpyrimidine-5-carboxylic Acid Research

While not the exact compound of interest, 2-Methyl-4-phenylpyrimidine-5-carboxylic acid has been studied for its potential biological activities.

2-Methyl-4-phenylpyrimidine is an organic compound with the molecular formula . This compound features a pyrimidine ring substituted with a methyl group at the second position and a phenyl group at the fourth position. Pyrimidines are six-membered heterocycles containing two nitrogen atoms at positions 1 and 3, which contribute to their diverse chemical reactivity and biological activity. The presence of both the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.

- Oxidation: The compound can be oxidized to yield pyrimidine derivatives with additional functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can transform the nitrogen-containing groups or other substituents into alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.

- Electrophilic Substitution: The phenyl group can participate in electrophilic substitution reactions, allowing for the introduction of various substituents. This reaction often employs halogens or nitrating agents.

These reactions underscore the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Methyl-4-phenylpyrimidine exhibits potential biological activities, particularly in antimicrobial and anticancer applications. Studies have shown that derivatives of pyrimidines can inhibit certain enzymes, such as acetylcholinesterase, which is significant in treating neurodegenerative diseases . The compound's unique structure may allow it to interact with specific biological targets, potentially leading to therapeutic effects.

The synthesis of 2-Methyl-4-phenylpyrimidine typically involves several methods:

- Condensation Reactions: One common approach is the condensation of 2-methylpyrimidine with benzaldehyde in the presence of a base, followed by subsequent reactions to introduce additional functional groups.

- Mitsunobu Reaction: This method involves coupling reactions where 2-methylpyrimidine is reacted with various alcohols or amines to produce substituted derivatives .

- Industrial Production: For large-scale synthesis, continuous flow reactors and automated systems are often employed to optimize yield and quality, ensuring efficient production processes.

These methods highlight the compound's accessibility for further research and application.

2-Methyl-4-phenylpyrimidine has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.

- Dyes and Pigments: The compound is utilized in producing dyes and pigments due to its stable aromatic structure.

- Research Chemicals: It is frequently used as a building block in organic synthesis for developing more complex molecules.

These applications reflect the compound's importance in both industrial and research settings.

Interaction studies involving 2-Methyl-4-phenylpyrimidine focus on its binding affinity to specific biological targets. Research has indicated that it may inhibit enzymes involved in metabolic pathways, contributing to its potential therapeutic uses. For instance, studies on acetylcholinesterase inhibition suggest that this compound could play a role in treating conditions like Alzheimer's disease by enhancing cholinergic transmission . Further investigations into its interactions with receptors could reveal additional therapeutic potentials.

Several compounds share structural similarities with 2-Methyl-4-phenylpyrimidine, each possessing unique properties:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Phenylpyrimidine | Lacks the methyl group at position 2 | May exhibit different reactivity due to absence of methyl group. |

| 2-Methylpyrimidine | Lacks the phenyl group at position 4 | Limited aromatic properties compared to 2-Methyl-4-phenylpyrimidine. |

| 2-Methyl-4-pyridinone | Contains a pyridine ring instead of pyrimidine | Different nitrogen positioning affects chemical behavior. |

| 5-Carboxylic acid derivative | Contains an additional carboxylic acid group | Increased polarity may enhance solubility in biological systems. |

Uniqueness: The combination of both methyl and phenyl groups in 2-Methyl-4-phenylpyrimidine contributes to its distinctive chemical properties and biological activities, making it a versatile compound for various applications in research and industry. Its ability to undergo diverse

Traditional condensation methodologies represent the foundational approaches for synthesizing 2-methyl-4-phenylpyrimidine derivatives, employing well-established organic chemistry principles that have been refined over decades of research. These methods typically involve the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring system.

Biginelli Reaction Pathway

The Biginelli reaction serves as one of the most prominent traditional approaches for pyrimidine synthesis, originally developed by Pietro Biginelli in 1891 [1]. This multicomponent reaction creates dihydropyrimidinones from ethyl acetoacetate, aryl aldehydes, and urea through a series of bimolecular reactions [2]. The mechanism involves initial nucleophilic addition of urea to the aldehyde, followed by condensation and cyclization steps [1]. Research has demonstrated that the reaction can be catalyzed by both Brønsted acids and Lewis acids such as copper(II) trifluoroacetate hydrate and boron trifluoride [1].

Recent advances in the Biginelli synthesis have focused on improving yields and reaction conditions for pyrimidine derivative production [3]. Studies have shown that the reaction proceeds through rate-determining nucleophilic addition by urea to the aldehyde, with subsequent condensation catalyzed by acid addition [2]. The versatility of this approach has enabled the synthesis of various pyrimidine scaffolds with different substitution patterns [3].

Pinner Reaction Methodology

The Pinner pyrimidine synthesis represents another fundamental condensation route, involving the reaction of non-nitrogen-substituted amidines with beta-keto esters or beta-diketones in the presence of acid catalysts [4]. This methodology proceeds through protonation, nucleophilic attack, dehydration, and deprotonation steps to form the pyrimidine ring [4]. The reaction has found particular utility in the synthesis of pyrimidine derivatives used in pharmaceutical applications, including compounds for treating malaria, viral infections, and cancer [4].

Direct Condensation of Amides and Nitriles

A protocol for single-step synthesis of pyrimidine derivatives through condensation of nitrogen-vinyl or nitrogen-aryl amides with nitriles has been developed [5]. This methodology involves amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine and the necessary nitrile [5]. The chemistry proceeds through nucleophilic addition of the nitrile to an activated intermediate followed by annulation, affording the pyrimidine product in a single step within approximately 3 hours [5]. This approach has been successfully applied to a wide range of amides and nitriles, including optically active derivatives [5].

Optimization Studies and Reaction Conditions

Systematic optimization studies have revealed critical parameters for traditional condensation routes. Research has demonstrated that solvent selection significantly impacts reaction outcomes, with aqueous conditions often providing optimal yields while minimizing environmental impact [6]. Temperature optimization studies have shown that reactions conducted at 60°C typically achieve 90% yields with reduced reaction times of 30 minutes compared to room temperature conditions [7]. Catalyst screening experiments have identified choline hydroxide as an effective promoter, producing pyrimidine products in 48% yield at room temperature and 90% yield at elevated temperatures [7].

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed methodologies have revolutionized pyrimidine synthesis by enabling precise control over regioselectivity and providing access to diverse substitution patterns. These approaches leverage the unique properties of transition metals to facilitate carbon-carbon and carbon-heteroatom bond formation under mild conditions.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for pyrimidine synthesis and functionalization. The Suzuki-Miyaura cross-coupling reaction has been extensively utilized for the preparation of 4-phenylpyrimidine derivatives [8] [9]. Research has demonstrated that palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) effectively couple arylboronic acids with halopyrimidines to afford substituted products [8]. Microwave-assisted Suzuki-Miyaura cross-coupling reactions have shown particular promise, with studies reporting efficient synthesis of trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives using tandem catalyst systems [9].

Palladium-catalyzed intramolecular cross-dehydrogenative coupling reactions have been developed for the synthesis of fused pyrimidine systems [10]. This methodology provides a practical approach for preparing biologically important substituted pyrimidines from readily available substrates under mild reaction conditions [10]. The protocol demonstrates broad substrate scope and excellent functional group tolerance [10].

Nickel-Catalyzed Synthesis Strategies

Nickel-catalyzed approaches have gained prominence due to their cost-effectiveness and unique reactivity profiles. Research has demonstrated the preparation of pyrazolyl-pyrimidine skeleton porous-organic-polymer supported single-site nickel composites as efficient catalysts for substituted pyrimidine synthesis [11]. These catalysts operate through acceptorless dehydrogenation mechanisms under solvent-free conditions [11]. The well-defined nickel coordination sites serve as platforms for immobilizing transition metal catalysts through nickel-nitrogen single sites [11].

Mechanistic investigations have revealed that nickel-catalyzed transformations proceed through three distinct processes: acceptorless dehydrogenation, metal-mediated Michael reaction, and 1,5-electrocyclization [11]. This approach demonstrates excellent catalytic activity in one-pot synthesis of polysubstituted pyrimidine derivatives [11].

Copper-Catalyzed Methodologies

Copper-catalyzed synthesis has emerged as an attractive alternative due to the abundance and lower toxicity of copper compared to other transition metals. Novel tetranuclear copper(I)-pyridazine complexes have been developed for carbon-nitrogen coupling reactions in pyrimidine synthesis [12]. These catalysts demonstrate activity in homogeneous carbon-nitrogen arylation reactions, with studies revealing dissociation into mononuclear species under reaction conditions [12].

Stille Coupling Applications

Stille coupling reactions have found application in the synthesis of complex pyrimidine derivatives, particularly in the preparation of pyrazolo[4,3-d]pyrimidines and isoxazolo[4,5-d]pyrimidines [14]. Key synthetic steps involve Stille coupling of 4,6-dichloro-2-phenyl-pyrimidine with tributyl(1-ethoxyvinyl)stannane [14]. The methodology enables tandem Schiff-base formation and heterocyclization reactions to generate diverse pyrimidine scaffolds [14].

| Catalyst System | Reaction Type | Yield Range (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki Coupling | 45-90 | 3-24 hours | 80-110 |

| Ni-N₄ Single Sites | Acceptorless Dehydrogenation | 70-95 | 2-8 hours | 120-150 |

| Cu(I)-Pyridazine | C-N Coupling | 55-85 | 4-12 hours | 90-130 |

| Pd-XPhos | Microwave Suzuki | 65-88 | 10-30 minutes | 120-140 |

Microwave-Assisted and Flow Chemistry Techniques

Microwave-assisted synthesis and flow chemistry represent modern approaches that offer significant advantages in terms of reaction efficiency, selectivity, and environmental sustainability. These methodologies have transformed pyrimidine synthesis by enabling precise control over reaction parameters and dramatic reductions in reaction times.

Microwave-Enhanced Synthesis

Microwave irradiation has proven exceptionally effective for accelerating pyrimidine synthesis reactions. Research has demonstrated that microwave-assisted synthesis of fused pyrimidine derivatives offers several advantages including short reaction times, good yields, simple procedures, mild conditions, and easy workup [15]. Comparative studies have shown that reactions completed in 3-6 minutes under microwave irradiation achieve excellent yields (78-94%) compared to conventional heating methods that require 2-6 hours [16].

Microwave-assisted one-pot catalyst-free synthesis has been developed for pyrimidine derivatives using water as solvent [16]. This environmentally friendly approach provides spectacular accelerations, higher yields under milder reaction conditions, and simplified work-up procedures [16]. The methodology demonstrates broad substrate scope with both electron-withdrawing and electron-donating substituents showing minimal effects on reaction times and product yields [16].

Solvent Effects and Optimization

Systematic solvent screening studies have revealed critical parameters for microwave-assisted synthesis. Research has shown that water serves as the optimal solvent for microwave-promoted reactions, providing the best conversion rates and yields for pyrimidine formation [16]. Comparative studies using various solvents including ethanol, acetonitrile, dichloromethane, tetrahydrofuran, dimethylformamide, and toluene have demonstrated the superiority of aqueous conditions [16].

Temperature optimization studies have revealed that microwave irradiation at 120°C provides optimal conditions for pyrimidine synthesis [16]. The results show that steric and electronic effects of substituents play important roles in determining both reaction rates and product yields [16].

Continuous Flow Microreactors

Continuous flow microreactors have emerged as powerful tools for pyrimidine synthesis, offering advantages in terms of process control, safety, and scalability. Two-step tandem synthesis protocols have been developed for sugar-containing pyrimidine derivatives using continuous-flow microreactors [17] [18]. These systems utilize enzymatic catalysis with Lipozyme TL IM in continuous-flow setups, achieving excellent yields (34.8-69.1%) in significantly shorter reaction times (40 minutes) compared to conventional batch processes (48 hours) [17].

The experimental setup for continuous-flow synthesis consists of two micro-system devices with syringe pumps, coil reactors, and Y-shaped mixers [18]. This configuration enables the controlled addition of reactants at different points along the flow path, facilitating multi-step transformations without intermediate workup [18]. Space-time yield calculations demonstrate that continuous-flow microreactors achieve 6.85 grams per liter per hour compared to 1.86×10⁻³ grams per liter per hour for conventional shaker reactors [18].

Flow Chemistry for Pyridine Synthesis

Flow chemistry techniques have been successfully applied to pyridine synthesis, which shares mechanistic similarities with pyrimidine formation. The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis have been adapted for continuous flow processing using microwave flow reactors [19]. These methods enable Michael addition and cyclodehydration to be carried out in single steps without isolation of intermediates, producing trisubstituted pyridines in good yields [19].

One-step synthesis of pyridines and dihydropyridines in continuous flow microwave reactors has demonstrated the versatility of flow chemistry approaches [19]. The use of Brønsted acid catalysts allows for efficient cyclization reactions with excellent regioselectivity [19]. This methodology provides a foundation for developing analogous continuous flow processes for pyrimidine synthesis [19].

| Method | Reaction Time | Yield (%) | Temperature (°C) | Advantages |

|---|---|---|---|---|

| Conventional Heating | 2-6 hours | 69-86 | 48-60 | Simple setup |

| Microwave Irradiation | 3-6 minutes | 78-94 | 120 | Rapid, high yields |

| Continuous Flow | 40 minutes | 35-69 | 30-40 | Scalable, safe |

| Batch Reactor | 48 hours | 54 | 25 | Traditional approach |

Mechanochemical Synthesis Strategies

Mechanochemical synthesis represents an emerging and environmentally sustainable approach to pyrimidine preparation that utilizes mechanical energy to drive chemical transformations. This methodology offers unique advantages including solvent-free conditions, reduced energy requirements, and enhanced reaction selectivity.

Ball Milling Techniques

Ball milling has emerged as a prominent mechanochemical technique for pyrimidine synthesis, offering solvent-free and catalyst-free reaction conditions. Research has demonstrated the successful synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones through ball-milling of stoichiometric mixtures of aldehydes, malononitrile, and barbituric acid [20]. This methodology provides quantitative yields while maintaining environmental friendliness and simple workup procedures [20].

The mechanochemical approach involves simply ball-milling reactants without any catalyst or solvent, resulting in high to excellent yields [20]. Comparative studies have shown that ball-milling techniques offer advantages over traditional solution-phase methods including shortened reaction times, reduced waste generation, and elimination of hazardous solvents [20]. The methodology has been successfully scaled up, demonstrating its potential for industrial applications [20].

Liquid-Assisted Grinding

Liquid-assisted grinding techniques have been developed to enhance mechanochemical reactions while maintaining the benefits of reduced solvent usage. Research has shown that the dielectric constant of solvents used in liquid-assisted grinding significantly impacts reaction outcomes [21]. Studies have demonstrated that properly chosen counter-ion pairing increases percentage conversion in mechanochemical reactions [21].

Stepwise addition and evaporation of ethanol in liquid-assisted grinding enables fine-tuning of reaction selectivity [21]. This approach allows for precise control over reaction parameters while minimizing environmental impact [21]. The methodology has been successfully applied to various organic transformations, providing a foundation for pyrimidine synthesis applications [21].

Twin-Screw Extrusion

Twin-screw extrusion represents an innovative mechanochemical approach that enables continuous processing of solid or semi-solid reactants. Research has demonstrated that this technique can perform complex multicomponent organic reactions in single steps without solvents or purification steps [22]. The methodology utilizes two intermeshing screws that provide shear and compression forces to facilitate chemical transformations [22].

Studies have shown that twin-screw extrusion can achieve kilogram-per-hour quantities in regular laboratory settings, with potential for ton-per-hour production using industrial-scale equipment [22]. The technique offers advantages in terms of temperature control, safety, and sustainability compared to traditional batch processing [22]. The ability to add reagents at different points along the extruder barrel enables multi-step transformations without intermediate workup [22].

Robotic Mechanochemical Systems

Advanced robotic mechanochemical synthesis systems have been developed to provide precise control over mechanical forces and enhance reaction reproducibility. Research has demonstrated that robotic powder grinding systems applying precisely controlled and constant mechanical forces significantly enhance reproducibility compared to conventional manual grinding or ball milling [23]. These systems enable detailed analysis of reaction pathways and mechanism elucidation [23].

Studies have shown that robotic force control can alter both reaction rates and pathways, highlighting the potential for discovering new chemical reactions [23]. The methodology offers superior reproducibility compared to conventional mechanochemical approaches, facilitating systematic optimization studies [23]. This technology represents a significant advancement in mechanochemical synthesis capabilities [23].

Green Chemistry Applications

Mechanochemical synthesis aligns with green chemistry principles by eliminating or minimizing solvent usage, reducing energy requirements, and generating minimal waste. Research has demonstrated catalyst-free and solvent-free synthetic routes for pyrimidine scaffolds using visible light irradiation as a green promoter at room temperature [24]. These methodologies achieve outstanding yields while maintaining high atom economy [24].

The application of mechanochemical techniques to pyrimidine synthesis offers significant environmental benefits including reduced hazardous waste generation, lower energy consumption, and elimination of toxic solvents [24]. These approaches provide cost-effective alternatives to traditional synthetic methods while maintaining high product quality and yields [24].

| Technique | Reaction Conditions | Yield Range (%) | Processing Time | Environmental Impact |

|---|---|---|---|---|

| Ball Milling | Solvent-free, RT | 85-98 | 10-60 minutes | Minimal waste |

| Liquid-Assisted Grinding | Minimal solvent | 70-90 | 15-90 minutes | Reduced solvent use |

| Twin-Screw Extrusion | Continuous, solvent-free | 75-95 | Continuous process | No waste streams |

| Robotic Grinding | Controlled force | 80-95 | 20-120 minutes | Precise, reproducible |

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of 2-Methyl-4-phenylpyrimidine is characterized by well-defined phase transitions and thermal decomposition patterns. The compound demonstrates a sharp melting point at 54-55°C [1], indicating a crystalline solid with relatively weak intermolecular forces compared to similar pyrimidine derivatives. This melting point is significantly higher than the related 4-methyl-2-phenylpyrimidine (25°C) [2], suggesting that the positional arrangement of substituents plays a crucial role in crystal packing efficiency.

The predicted boiling point of 291.8 ± 9.0°C [1] reflects the molecular size and intermolecular interactions within the liquid phase. The substantial temperature difference between melting and boiling points (approximately 237°C) indicates a stable liquid phase over a wide temperature range, which is characteristic of aromatic heterocyclic compounds with moderate molecular weight.

Thermal stability analysis reveals that 2-Methyl-4-phenylpyrimidine maintains structural integrity up to approximately 250°C, beyond which thermal decomposition begins [3]. The compound exhibits an estimated thermal decomposition onset at 280-290°C, with maximum decomposition rates occurring around 300-320°C. This thermal behavior is consistent with pyrimidine derivatives studied in similar thermal analysis investigations [3].

Solubility Parameters and Partition Coefficients

The solubility characteristics of 2-Methyl-4-phenylpyrimidine are dominated by its amphiphilic nature, arising from the hydrophobic phenyl ring and the polar pyrimidine moiety. The compound exhibits a logarithmic partition coefficient (log P) of 2.45 ± 0.3 [4], indicating moderate lipophilicity that favors organic solvents over aqueous media.

Water solubility is characteristically low (<1 mg/mL) [5], reflecting the hydrophobic contribution of the phenyl substituent. This limited aqueous solubility is typical for phenyl-substituted pyrimidines and aligns with the compound's predicted partition behavior. In contrast, the compound shows enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and moderate solubility in protic solvents like methanol [6].

Hansen solubility parameters provide a three-dimensional solubility framework for the compound. The estimated dispersive component (δD = 18.5 ± 1.0 MPa^1/2) reflects contributions from van der Waals forces, primarily from the aromatic systems. The polar component (δP = 7.2 ± 1.0 MPa^1/2) arises from the dipolar nature of the pyrimidine ring, while the hydrogen bonding component (δH = 4.8 ± 0.5 MPa^1/2) is relatively modest due to the absence of strong hydrogen bond donors in the molecular structure.

Acid-Base Behavior and Protolytic Equilibria

The acid-base properties of 2-Methyl-4-phenylpyrimidine are governed by the basicity of the pyrimidine nitrogen atoms. The compound exhibits a predicted pKa value of 1.93 ± 0.20 [1] [7], indicating weak basicity under normal conditions. This relatively low pKa value reflects the electron-withdrawing effect of the phenyl substituent, which reduces the electron density on the pyrimidine nitrogen atoms.

The protolytic equilibrium involves protonation at one of the nitrogen atoms in the pyrimidine ring, with the exact site depending on the substitution pattern and electronic effects. The methyl group at position 2 provides a slight electron-donating effect, while the phenyl group at position 4 exerts an electron-withdrawing influence through resonance and inductive effects [8].

Under physiological pH conditions (7.4), the compound exists predominantly in its neutral form, as the pKa is well below the solution pH. This neutral state contributes to its moderate lipophilicity and influences its interaction with biological membranes and target proteins. The weak basicity also affects the compound's solubility profile, as protonation would enhance water solubility through ion formation.

Solid-State Characterization (Polymorphism, Crystallinity)

The solid-state structure of 2-Methyl-4-phenylpyrimidine exhibits crystalline characteristics confirmed through X-ray powder diffraction analysis [9]. The compound crystallizes in a structure that allows for efficient packing of the planar aromatic systems, contributing to its defined melting point and thermal stability.

Spectroscopic characterization reveals diagnostic features consistent with the molecular structure. Infrared spectroscopy shows characteristic C=N stretching vibrations around 1600 cm⁻¹ and aromatic C=C stretches near 1580 cm⁻¹ [9]. Nuclear magnetic resonance spectroscopy provides structural confirmation with the methyl group protons appearing at δ 2.8 ppm and aromatic protons in the range δ 7.1-8.5 ppm [9].

Currently, no polymorphic forms of 2-Methyl-4-phenylpyrimidine have been systematically characterized, representing an area for future investigation. The potential for polymorphism exists given the molecular structure and packing possibilities, particularly considering the conformational flexibility around the phenyl-pyrimidine bond [10]. Understanding polymorphic behavior would be crucial for pharmaceutical applications where different crystal forms could exhibit varying bioavailability and stability profiles.

The crystalline nature of the compound contributes to its thermal stability and processing characteristics. The sharp melting point indicates a well-ordered crystal structure with uniform intermolecular interactions. Differential scanning calorimetry (DSC) analysis would reveal a single endothermic peak corresponding to the melting transition, characteristic of a pure crystalline phase [11].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight (g/mol) | 170.21 | [1] |

| Melting Point (°C) | 54-55 | [1] |

| Boiling Point (°C) | 291.8 ± 9.0 (predicted) | [1] |

| Log P (Octanol-Water) | 2.45 ± 0.3 | [4] |

| pKa | 1.93 ± 0.20 (predicted) | [1] [7] |

| Water Solubility | Low (<1 mg/mL) | [5] |

| Thermal Decomposition Onset | 280-290°C (estimated) | [3] |